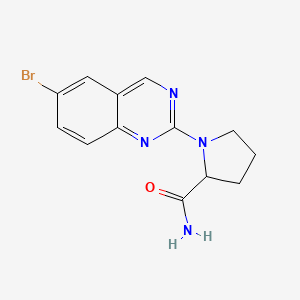![molecular formula C17H21ClN4O B6444391 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine CAS No. 2640880-63-1](/img/structure/B6444391.png)
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine (4CPEP) is a novel heterocyclic compound that has recently been the subject of research in the scientific community. It is a pyridine-based compound with a variety of potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
科学的研究の応用
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine has a number of potential applications in scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and Alzheimer’s disease. It has also been studied for its potential use as a diagnostic tool for the detection of various diseases, including cancer and Alzheimer’s disease. Additionally, 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine has been studied for its potential use as a drug delivery system, as it has the ability to cross cell membranes and reach target sites within the body.
作用機序
Target of Action
A structurally similar compound, pf-06815345, is known to inhibit the ribosomal synthesis of pcsk9, a lipid regulator .
Mode of Action
The compound interacts with its target by inhibiting the synthesis of the PCSK9 protein . This interaction results in a decrease in the levels of PCSK9, which can have significant effects on lipid metabolism.
実験室実験の利点と制限
The main advantage of using 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine in laboratory experiments is that it is a relatively safe and non-toxic compound. Additionally, it is relatively easy to synthesize and is readily available from various chemical suppliers. The main limitation of using 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to accurately interpret the results of experiments.
将来の方向性
There are a number of potential future directions for the study of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine. These include further research into its mechanism of action, its potential therapeutic applications, its potential use as a drug delivery system, and its potential use as a diagnostic tool. Additionally, further research into its biochemical and physiological effects is needed in order to fully understand its potential uses. Additionally, further research into its synthesis and purification methods is needed in order to improve its availability and cost-effectiveness. Finally, further research into its potential toxicity and side effects is needed in order to ensure its safe and effective use in laboratory experiments and clinical applications.
合成法
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine can be synthesized through a multi-step process involving the reaction of 3-chloropyridine-4-carboxylic acid, piperidine-1-carboxylic acid, and ethyl pyrimidine-6-carboxylate. The first step involves the reaction of 3-chloropyridine-4-carboxylic acid with piperidine-1-carboxylic acid to form the intermediate compound 4-chloro-4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carboxylic acid. This intermediate compound is then reacted with ethyl pyrimidine-6-carboxylate to form 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine.
特性
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-2-14-9-17(21-12-20-14)22-7-4-13(5-8-22)11-23-16-3-6-19-10-15(16)18/h3,6,9-10,12-13H,2,4-5,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVUNGSBQVLIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444319.png)
![4-methoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6444321.png)

![5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6444333.png)
![N,N-dimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444344.png)
![N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444360.png)
![N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444368.png)
![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidine](/img/structure/B6444376.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6444394.png)
![N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6444395.png)
![2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6444403.png)


